molecular formula C11H16O3 B13429437 5-(5-Hydroxypentyl)-1,3-benzenediol

5-(5-Hydroxypentyl)-1,3-benzenediol

Cat. No.: B13429437
M. Wt: 196.24 g/mol
InChI Key: UFALVEWFBVEVIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxypentyl)-1,3-benzenediol typically involves the reaction of a suitable precursor with a hydroxypentyl group. One common method is the hydroxylation of a pentyl-substituted benzene derivative. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the precursor to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxypentyl)-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenols.

Scientific Research Applications

5-(5-Hydroxypentyl)-1,3-benzenediol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its unique properties make it suitable for use in specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Hydroxypentyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to various effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol (Resorcinol): A simple phenol with two hydroxyl groups on the benzene ring. It lacks the hydroxypentyl side chain.

    5-Hydroxypentyl-1H-indole-3-carboxylic acid: A compound with a similar hydroxypentyl side chain but different core structure.

    5-Hydroxypentyl acrylate: A compound with a hydroxypentyl side chain and an acrylate functional group.

Uniqueness

5-(5-Hydroxypentyl)-1,3-benzenediol is unique due to the presence of both hydroxyl groups and a hydroxypentyl side chain on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its reactivity and versatility set it apart from other similar compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(5-hydroxypentyl)benzene-1,3-diol

InChI

InChI=1S/C11H16O3/c12-5-3-1-2-4-9-6-10(13)8-11(14)7-9/h6-8,12-14H,1-5H2

InChI Key

UFALVEWFBVEVIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CCCCCO

Origin of Product

United States

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